molecular formula C8H9ClN4O B1432228 (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1820687-15-7

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1432228
CAS No.: 1820687-15-7
M. Wt: 212.63 g/mol
InChI Key: ITNZGVQUPCWSIS-UHFFFAOYSA-N
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Description

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a methanamine moiety. The hydrochloride salt enhances its solubility in polar solvents such as water and ethanol. This compound is cataloged under CAS 936939-88-7 and MDL MFCD09034269, with a purity of 98% . Its molecular formula is C₉H₁₀ClN₃O, and it has a molecular weight of approximately 225.6 g/mol. The pyridinyl group contributes to π-π stacking interactions in biological systems, while the oxadiazole ring offers metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNZGVQUPCWSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 187970-01-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its effects on metabolic diseases and as a potential therapeutic agent.

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including:

  • Mitochondrial Uncoupling : Similar compounds have been shown to act as mitochondrial uncouplers, which can enhance cellular respiration and energy expenditure. For instance, derivatives like BAM15 have demonstrated significant effects on mitochondrial function by increasing oxygen consumption rates in myoblast cell lines .
  • GPBAR1 Agonism : The oxadiazole scaffold has been linked to the activation of G-protein bile acid receptor 1 (GPBAR1), which is implicated in metabolic regulation and inflammation. Compounds designed with this structure have shown promise in selectively activating GPBAR1 without affecting other bile acid receptors .

Pharmacological Studies

Several studies have evaluated the pharmacokinetic properties and biological efficacy of related compounds:

Compound NameEC50 (μM)Half-Life (h)Observed Effects
SHO11221473.62Increased OCR, well-tolerated up to 1000 mg/kg in mice
Compound 9Not specifiedNot specifiedInduced mRNA expression of pro-glucagon in GPBAR1 studies

Case Studies

  • Mitochondrial Activity : In a study focusing on mitochondrial uncouplers, a related compound showed enhanced oxygen consumption rates indicative of increased metabolic activity. The study highlighted that these compounds could serve as potential treatments for metabolic disorders .
  • GPBAR1 Activation : Another study synthesized oxadiazole derivatives that selectively activated GPBAR1 and demonstrated their efficacy in modulating metabolic pathways associated with obesity and diabetes. This suggests that this compound may have similar therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues, their substituents, and physicochemical properties:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Pyridin-2-yl C₉H₁₀ClN₃O 225.6 High solubility in polar solvents; potential antimicrobial activity
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Phenyl C₁₀H₁₂ClN₃O 225.68 Increased lipophilicity due to phenyl group; reduced polarity
(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 4-Fluorophenyl C₉H₈ClFN₃O 243.6 Enhanced bioavailability due to fluorine’s electronegativity
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Pyrazin-2-yl (ethyl linker) C₇H₁₀ClN₅O 223.6 Extended conformation; potential for hydrogen bonding
([3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride) Chloropyridyl-piperazine C₁₃H₁₆Cl₂N₆O 363.2 Demonstrated inhibition of E. coli efflux pumps
(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride p-Tolyl (methylphenyl) C₁₀H₁₂ClN₃O 225.7 Increased lipophilicity; potential CNS penetration

Key Research Findings

Antimicrobial Activity : Compounds with chloropyridyl-piperazine substituents (e.g., ) exhibited potent activity against E. coli by disrupting efflux pumps (MIC values < 2 µg/mL). The pyridin-2-yl analogue may share similar mechanisms but requires validation.

Solubility and Bioavailability: Fluorinated derivatives (e.g., ) showed improved metabolic stability and solubility compared to non-fluorinated analogues. The pyridin-2-yl compound’s solubility in methanol and water (≥10 mg/mL) is advantageous for formulation .

Lipophilicity vs. Activity : Phenyl- and p-tolyl-substituted analogues () demonstrated higher logP values (2.1–2.5), correlating with enhanced membrane permeability but reduced aqueous solubility.

Conformational Flexibility : Ethyl-linked derivatives () exhibited broader binding modes in docking studies due to increased rotational freedom, suggesting utility in targeting flexible enzyme pockets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
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(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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